molecular formula C16H15ClN2O4 B5888443 N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No. B5888443
M. Wt: 334.75 g/mol
InChI Key: WGZFILSJWNIKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, also known as DMU-212, is a synthetic compound that has gained attention for its potential therapeutic applications. DMU-212 belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is not fully understood. However, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis, the formation of new blood vessels.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has also been shown to reduce inflammation and oxidative stress in animal models. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and can be standardized for use in experiments. N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is that it has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. One direction is to further investigate the mechanism of action of the compound. Understanding how N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea works at the cellular and molecular level could provide insights into its potential therapeutic applications. Another direction is to explore the use of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea to determine the optimal dosage and administration route for the compound.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The resulting intermediate is then treated with isocyanate to form N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. The synthesis process has been optimized to improve the yield and purity of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-21-13-4-2-10(17)8-12(13)19-16(20)18-11-3-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZFILSJWNIKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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